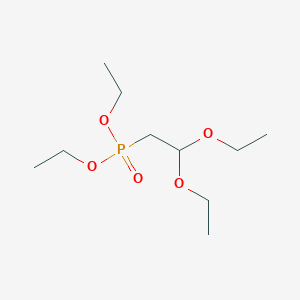

Diethyl (2,2-diethoxyethyl)phosphonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-diethoxyphosphoryl-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQYELQXRPNKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226881 | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-61-0 | |

| Record name | Diethyl P-(2,2-diethoxyethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7598-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7598-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS6N6SP2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl (2,2-diethoxyethyl)phosphonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of Diethyl (2,2-diethoxyethyl)phosphonate (CAS No. 7598-61-0), a pivotal reagent in synthetic organic chemistry. With a molecular weight of 254.26 g/mol , this organophosphorus compound is most renowned for its role as a precursor to a phosphonate carbanion in the Horner-Wadsworth-Emmons (HWE) reaction. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides validated protocols for its synthesis, and offers a mechanistic and practical examination of its application in carbon-carbon bond formation. Particular emphasis is placed on its utility in two-carbon homologation reactions to generate α,β-unsaturated aldehydes, a critical transformation in the synthesis of complex molecular architectures and pharmacologically active agents.

Physicochemical Properties and Identification

This compound is a stable, clear liquid at room temperature.[1] Its structure features a phosphonate group attached to an ethyl chain bearing a diethyl acetal. This acetal functionality serves as a masked aldehyde, a key feature that is exploited in its synthetic applications. The diethyl phosphonate group is less basic but more nucleophilic than corresponding phosphonium ylides used in the traditional Wittig reaction, which imparts distinct reactivity advantages.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 254.26 g/mol | [3][4][5][6] |

| Molecular Formula | C10H23O5P | [3][5] |

| CAS Number | 7598-61-0 | [6] |

| Appearance | Clear Liquid | [1] |

| Density | 1.052 g/mL at 25 °C | [6] |

| Boiling Point | 146-149 °C at 14 mmHg | [6] |

| Refractive Index | n20/D 1.430 | [6] |

| Synonyms | Diethyl phosphonoacetaldehyde diethyl acetal, P-(2,2-Diethoxyethyl)phosphonic acid diethyl ester | [1][6] |

Synthesis and Purification

The most common and efficient method for preparing dialkyl phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a dialkyl alkylphosphonate and a volatile alkyl halide byproduct.[7]

Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from triethyl phosphite and bromoacetaldehyde diethyl acetal.[8]

Materials:

-

Triethyl phosphite

-

Bromoacetaldehyde diethyl acetal

-

Anhydrous reaction vessel with a reflux condenser and nitrogen inlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry, round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite.

-

Reagent Addition: Charge the flask with triethyl phosphite (1.0 eq).

-

Reaction Initiation: Begin stirring and slowly add bromoacetaldehyde diethyl acetal (1.0-1.1 eq) to the flask. The reaction is often exothermic, so controlled addition is necessary.

-

Thermal Promotion: Once the initial exotherm subsides, gently heat the reaction mixture to approximately 120-140°C. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38°C) through the condenser.

-

Causality Note: The elevated temperature is required to drive the dealkylation of the quasi-phosphonium salt intermediate, which is the rate-limiting step of the Arbuzov reaction.

-

-

Reaction Completion: Continue heating for 2-4 hours, or until the evolution of ethyl bromide ceases.

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation to yield pure this compound.[8]

Caption: Synthesis of the target phosphonate via the Michaelis-Arbuzov reaction.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a powerful method for creating carbon-carbon double bonds, typically with high (E)-stereoselectivity.[2][9]

Mechanistic Overview

The HWE reaction proceeds via the following key steps:

-

Deprotonation: A strong base (e.g., NaH, n-BuLi) abstracts the acidic proton alpha to the phosphonate group, generating a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an intermediate betaine.

-

Oxaphosphetane Formation: The betaine collapses into a four-membered cyclic intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane fragments to yield the desired alkene and a water-soluble dialkyl phosphate salt. This byproduct is easily removed during aqueous workup, a significant advantage over the triphenylphosphine oxide generated in the Wittig reaction.[7]

The stereochemical outcome is generally controlled by thermodynamic favorability in the formation of the oxaphosphetane intermediate, which leads to the predominant formation of the E-alkene.[10]

Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Protocol: Two-Carbon Homologation for α,β-Unsaturated Aldehyde Synthesis

This workflow details the use of this compound to convert an aldehyde (R-CHO) into its two-carbon homologated α,β-unsaturated aldehyde (R-CH=CH-CHO).

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde substrate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Aqueous acid (e.g., 1M HCl or oxalic acid)

-

Standard extraction and purification solvents/equipment

Procedure:

-

Anion Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Phosphonate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Causality Note: Pre-forming the anion is crucial for a clean reaction. The use of NaH provides an irreversible deprotonation without competing nucleophilic addition that can occur with organolithium bases.

-

-

Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of the aldehyde substrate (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching & Workup: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the diethyl acetal of the α,β-unsaturated aldehyde.

-

Acetal Hydrolysis: Dissolve the crude acetal in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Self-Validation: The acetal acts as a robust protecting group for the aldehyde functionality, preventing self-condensation or other side reactions under the basic conditions of the HWE reaction. Its clean removal under mild acidic conditions validates its choice.

-

-

Final Purification: Neutralize the acid, extract the product into an organic solvent, and purify by flash column chromatography to yield the final α,β-unsaturated aldehyde.

Caption: Experimental workflow for two-carbon homologation using the HWE reaction.

Relevance in Drug Discovery and Development

Phosphonates are recognized as valuable pharmacophores in medicinal chemistry. They often serve as bioisosteres of natural phosphates, carboxylates, or as transition-state analogs for enzymes that hydrolyze esters and amides.[11] While this compound is not typically a final drug product, its role as a synthetic building block is critical.

The HWE reaction enables the precise, stereocontrolled installation of alkenes, which form the backbone of many natural products and synthetic drugs.[12] Controlling the geometry of a double bond (E vs. Z) is often paramount for biological activity, as it dictates the overall three-dimensional shape of a molecule and its ability to bind to a target receptor or enzyme. The reliability of the HWE reaction in producing (E)-alkenes makes it an indispensable tool for constructing pharmacologically active molecules, from antiviral agents to complex anticancer compounds.[11][13]

Safety and Handling

Hazard Identification:

-

This compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[3][6] It may also cause respiratory irritation (H335).[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[6]

-

In case of contact: Immediately flush eyes or skin with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly versatile and valuable reagent for the modern synthetic chemist. Its primary strength lies in its role as a robust C2-building block in the Horner-Wadsworth-Emmons reaction, providing a reliable and stereoselective route to (E)-α,β-unsaturated aldehydes and their derivatives. The ease of its synthesis, the stability of the reagent, and the straightforward purification of its reaction products make it a superior choice for complex synthetic challenges in academic research and industrial drug development.

References

- Title: this compound | C10H23O5P | CID 82071 Source: PubChem URL:[Link]

- Title: DIETHYL (2,2-DIETHOXYETHYL)

- Title: Diethyl 2,2-Diethoxyethylphosphonate: Synthesis, Applications, and Properties for Chemical Innovation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: Diethyl (2-oxoethyl)phosphonate | C6H13O4P | CID 342159 Source: PubChem URL:[Link]

- Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL:[Link]

- Title: diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate Source: Organic Syntheses Procedure URL:[Link]

- Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL:[Link]

- Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL:[Link]

- Title: The Power of Phosphonates: Exploring Diethyl 2,2-Diethoxyethylphosphonate in Synthesis Source: Ningbo Inno Pharmachem Co., Ltd. URL:[Link]

- Title: Synthesis of diethyl vinylphosphon

- Title: Editorial: Phosphonate Chemistry in Drug Design and Development Source: Frontiers in Chemistry URL:[Link]

- Title: Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)

Sources

- 1. Diethyl 2,2-diethoxethylphosphonate | CymitQuimica [cymitquimica.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H23O5P | CID 82071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl(2,2-diethoxyethyl)phosphonate | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. DIETHYL 2,2-DIETHOXYETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Diethyl (2,2-diethoxyethyl)phosphonate

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Diethyl (2,2-diethoxyethyl)phosphonate, a versatile organophosphorus compound with significant applications in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of analytical techniques. Instead, it offers a holistic approach, detailing the synergistic application of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously confirm the molecule's structure. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. By integrating foundational principles with practical application, this whitepaper serves as an authoritative resource for the characterization of this important chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C10H23O5P and a molecular weight of 254.26 g/mol , is a key intermediate in a variety of organic transformations.[1] Its primary utility lies in its role as a precursor to the Horner-Wadsworth-Emmons reagent, which is instrumental in the stereoselective synthesis of α,β-unsaturated aldehydes.[2] This functionality makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. A thorough and unequivocal confirmation of its molecular structure is therefore a critical first step in its application, ensuring the integrity and predictability of subsequent chemical reactions. This guide will systematically deconstruct the process of its structure elucidation.

Foundational Synthesis: The Michaelis-Arbuzov Reaction

The principal synthetic route to this compound is the Michaelis-Arbuzov reaction. This classic C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide. In this specific case, triethyl phosphite is reacted with bromoacetaldehyde diethyl acetal.

The choice of the Michaelis-Arbuzov reaction is predicated on its reliability and high yield for the synthesis of phosphonates. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of the bromoacetaldehyde diethyl acetal. This is followed by a dealkylation of the resulting phosphonium salt by the displaced bromide ion to yield the final phosphonate product.

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

Bromoacetaldehyde diethyl acetal

-

Anhydrous toluene (optional, as the reaction can often be run neat)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromoacetaldehyde diethyl acetal (1.0 equivalent).

-

Slowly add triethyl phosphite (1.1 to 1.2 equivalents) to the flask. The reaction is often exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Heat the reaction mixture to 120-140 °C with stirring. The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution.

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure this compound.

Spectroscopic Analysis: The Triad of Structure Elucidation

The confirmation of the synthesized product's structure relies on a synergistic combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed picture of the molecule's connectivity.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet | 12H | -CH₃ (ethoxy groups on acetal and phosphonate) |

| b | ~3.60 | Quartet | 4H | -OCH₂- (ethoxy groups on acetal) |

| c | ~4.10 | Quintet | 4H | -OCH₂- (ethoxy groups on phosphonate) |

| d | ~2.20 | Triplet of doublets | 2H | -CH₂-P |

| e | ~4.80 | Triplet | 1H | -CH(OEt)₂ |

The causality behind these assignments lies in the electronegativity of neighboring atoms and coupling to the phosphorus nucleus. The protons of the ethoxy groups on the phosphonate (c) are deshielded compared to those on the acetal (b) due to the electron-withdrawing nature of the phosphoryl group. The methylene protons adjacent to the phosphorus atom (d) exhibit a characteristic splitting pattern due to coupling with both the neighboring methine proton and the phosphorus atom. The methine proton of the acetal (e) is the most deshielded proton due to being bonded to two oxygen atoms.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The coupling between carbon and phosphorus atoms provides crucial information for assigning the signals.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~15 | -CH₃ (ethoxy groups) |

| 2 | ~62 | -OCH₂- (ethoxy groups) |

| 3 | ~35 (doublet, ¹JCP) | -CH₂-P |

| 4 | ~101 (doublet, ²JCP) | -CH(OEt)₂ |

The carbon directly attached to the phosphorus atom (3) appears as a doublet with a large one-bond coupling constant (¹JCP). The acetal carbon (4) also shows a smaller two-bond coupling to the phosphorus (²JCP). The carbons of the ethoxy groups (1 and 2) are in distinct environments, though their signals may be closely spaced.

3.1.3. ³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides a direct observation of the phosphorus nucleus. For diethyl phosphonates, a single resonance is expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~22-26 | P=O |

The chemical shift in this region is characteristic of a pentavalent phosphorus atom in a phosphonate ester environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1250 | P=O stretch | Phosphoryl |

| ~1160 | C-O stretch | Ether |

| ~1050-1020 | P-O-C stretch | Phosphonate ester |

The strong absorption band around 1250 cm⁻¹ is a key diagnostic peak for the P=O double bond. The presence of strong C-O stretching bands confirms the ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 209 | [M - OCH₂CH₃]⁺ |

| 193 | [M - CH(OCH₂CH₃)₂]⁺ |

| 125 | [P(O)(OCH₂CH₃)₂]⁺ |

The observation of the molecular ion peak at m/z 254 confirms the molecular formula.[1] The fragmentation pattern is consistent with the proposed structure, showing the loss of ethoxy groups and the acetal moiety.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. The convergence of data from ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and robust confirmation of the molecule's identity. The synthesis via the well-established Michaelis-Arbuzov reaction provides a logical starting point, and the subsequent spectroscopic analysis serves to verify the expected outcome. This comprehensive approach ensures the high purity and structural integrity of this vital synthetic intermediate, which is paramount for its successful application in research and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026). Diethyl 2,2-Diethoxyethylphosphonate: Synthesis, Applications, and Properties for Chemical Innovation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82071, this compound.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl (2,2-diethoxyethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl (2,2-diethoxyethyl)phosphonate, a key intermediate in various chemical syntheses. Authored from the perspective of a Senior Application Scientist, this document delves into the theoretical underpinnings and practical aspects of the spectral interpretation, offering field-proven insights for accurate structural elucidation and quality control.

Introduction: The Influence of Phosphorus on ¹H NMR Spectra

Understanding the ¹H NMR spectrum of organophosphorus compounds like this compound requires a foundational knowledge of how the phosphorus-31 (³¹P) nucleus interacts with neighboring protons. The ³¹P isotope has a nuclear spin (I) of ½ and is 100% naturally abundant, making it an active participant in NMR spectroscopy. This interaction, known as spin-spin coupling, splits the signals of nearby protons into multiplets, providing invaluable structural information. The magnitude of this coupling, denoted by the coupling constant J, is dependent on the number of bonds separating the proton and phosphorus atoms.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the this compound molecule.

Figure 2: Experimental workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of chemical shifts and, most importantly, the characteristic P-H coupling patterns, allows for unambiguous assignment of all proton signals. This guide provides the foundational knowledge and practical steps necessary for researchers, scientists, and drug development professionals to confidently interpret this spectrum for structural verification and purity assessment.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- JEOL Ltd.

Navigating the 13C NMR Landscape of Diethyl (2,2-diethoxyethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into the structural framework of chemical entities. Among its various modalities, 13C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. This in-depth technical guide focuses on the 13C NMR spectral data of diethyl (2,2-diethoxyethyl)phosphonate, a valuable organophosphorus compound with applications in organic synthesis and as a precursor to biologically active molecules. This document will serve as a comprehensive resource, elucidating the principles behind the spectral features, providing a detailed analysis of the compound's 13C NMR spectrum, and outlining the experimental protocols necessary for acquiring high-quality data.

The Foundation: Understanding 13C NMR in Organophosphorus Compounds

The 13C NMR spectrum of an organophosphorus compound like this compound is distinguished by the influence of the phosphorus-31 (31P) nucleus. With a natural abundance of 100% and a spin quantum number of ½, 31P couples with neighboring 13C nuclei, leading to the splitting of carbon signals.[1] This phenomenon, known as spin-spin coupling, provides invaluable information about the proximity of carbon atoms to the phosphorus center. The magnitude of this coupling, expressed as a coupling constant (J), is dependent on the number of bonds separating the interacting nuclei.

-

One-bond coupling (1JCP): This is the coupling between the phosphorus atom and a directly attached carbon atom. These couplings are typically large, often exceeding 100 Hz in alkyl phosphonates.[1]

-

Two-bond coupling (2JCP): This occurs between the phosphorus atom and a carbon atom two bonds away. These couplings are generally smaller than one-bond couplings.

-

Three-bond coupling (3JCP): This is the coupling between the phosphorus atom and a carbon atom three bonds away. These are typically the smallest of the three types of couplings.

The chemical shift (δ) of each carbon signal is primarily influenced by its electronic environment. Electronegative atoms, such as oxygen, will deshield adjacent carbons, causing them to resonate at a higher chemical shift (further downfield). The interpretation of a 13C NMR spectrum of an organophosphorus compound, therefore, involves a careful analysis of both the chemical shifts and the P-C coupling patterns to unequivocally assign each signal to its corresponding carbon atom.

Deciphering the Spectrum: 13C NMR Data of this compound

While a publicly available, fully assigned 13C NMR spectral data table for this compound is not readily found in the searched literature, we can predict and interpret its spectrum based on established principles of 13C NMR spectroscopy and data from analogous compounds. The structure of this compound is presented below, with each unique carbon atom labeled for the subsequent spectral analysis.

Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.

Based on the structure, we can anticipate five distinct signals in the 13C NMR spectrum, corresponding to the ten carbon atoms which are chemically equivalent in pairs. The predicted assignments are summarized in the table below.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to 31P coupling) | Predicted Coupling Constant (JCP, Hz) | Rationale |

| C5 | 30-40 | Doublet | Large (1JCP) | Directly bonded to the phosphorus atom, exhibiting a large one-bond coupling. |

| C1 & C3 | 60-70 | Doublet | Small (2JCP) | Methylene carbons of the phosphonate ethyl groups, adjacent to oxygen. Two-bond coupling to phosphorus. |

| C6 | 95-105 | Doublet | Small (2JCP) | Acetal carbon, significantly deshielded by two oxygen atoms. Two-bond coupling to phosphorus. |

| C7 & C9 | 60-70 | Singlet or very small doublet | Negligible (3JCP) | Methylene carbons of the acetal ethyl groups, adjacent to oxygen. Three-bond coupling to phosphorus may be too small to resolve. |

| C2, C4, C8, C10 | 15-20 | Doublet (for C2 & C4), Singlet or very small doublet (for C8 & C10) | Small (3JCP for C2 & C4), Negligible (4JCP for C8 & C10) | Methyl carbons of all ethyl groups. C2 and C4 will show three-bond coupling, while C8 and C10 will have a negligible four-bond coupling. |

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of an organophosphorus compound requires careful consideration of experimental parameters. The following is a generalized protocol for such an experiment.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

- Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

- Tune and match the 13C and 1H probes.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

- Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).

- Acquisition Time: A longer acquisition time will result in better resolution. A typical value is 1-2 seconds.

- Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size.

- Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

4. Phosphorus Decoupling (Optional):

- To simplify the spectrum and confirm P-C couplings, a phosphorus-decoupled spectrum can be acquired.[1] This involves applying a decoupling frequency at the 31P resonance frequency during the 13C acquisition. In the phosphorus-decoupled spectrum, all signals that were previously split by phosphorus will collapse into singlets.

5. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Integrate the signals (note: integration in standard 13C NMR is not always quantitative).

Measure the chemical shifts and coupling constants of the observed signals.

Caption: Experimental workflow for acquiring and analyzing the 13C NMR spectrum of an organophosphorus compound.

Conclusion and Future Perspectives

The 13C NMR spectrum of this compound provides a wealth of structural information, with both chemical shifts and phosphorus-carbon coupling constants serving as critical parameters for unambiguous signal assignment. While a definitive, published spectrum with full assignments was not located in the initial search, the principles outlined in this guide provide a robust framework for its interpretation. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectral features is paramount for reaction monitoring, quality control, and the characterization of novel phosphonate-containing entities. Future work could involve the acquisition and definitive assignment of the 13C NMR spectrum of this compound, potentially utilizing advanced NMR techniques such as 2D correlation experiments (e.g., HSQC, HMBC) to further solidify the assignments proposed in this guide.

References

- This guide was compiled based on general principles of NMR spectroscopy and information from various sources. Specific spectral data for diethyl (2,2-diethoxyethyl)

- PubChem. Diethyl (2,2-diethoxyethyl)

- SpectraBase. Diethyl (2,2-diethoxyethyl)

- JEOL Ltd.

Sources

An In-depth Technical Guide to the FT-IR Analysis of Diethyl (2,2-diethoxyethyl)phosphonate

This technical guide provides a comprehensive analysis of Diethyl (2,2-diethoxyethyl)phosphonate using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and detailed spectral interpretation of this versatile organophosphorus compound.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing this compound

This compound, with the chemical formula C10H23O5P and CAS number 7598-61-0, is a key intermediate in various organic syntheses.[1] Its utility in the Wittig-Horner reaction for the formation of carbon-carbon double bonds makes it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals. The purity and structural integrity of this compound are paramount for successful and reproducible synthetic outcomes.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of this compound. By probing the vibrational modes of its constituent chemical bonds, FT-IR provides a unique molecular fingerprint, allowing for the confirmation of its identity and the detection of impurities. This guide will elucidate the characteristic infrared absorption bands of the phosphoryl (P=O), phosphinate (P-O-C), ether (C-O-C), and alkyl (C-H) functional groups within the molecule.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum of liquid samples like this compound is most conveniently achieved using the Attenuated Total Reflectance (ATR) technique. ATR-FTIR requires minimal sample preparation, making it an efficient method for routine analysis.[2][3][4][5]

Instrumentation and Sample Handling

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

ATR Accessory: A single-reflection diamond ATR accessory is recommended due to its robustness and chemical resistance.

-

Sample: this compound (liquid).

Step-by-Step Procedure

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to eliminate interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the acquired spectrum using the spectrometer's software.

Spectral Interpretation: Unveiling the Molecular Structure

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. A thorough analysis of these bands confirms the presence of the phosphoryl, phosphinate, ether, and alkyl moieties.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by C-H stretching vibrations. The presence of multiple ethyl groups results in a series of strong absorption bands between 2985 and 2870 cm⁻¹.

-

~2985-2975 cm⁻¹: Asymmetric stretching of the methyl (CH₃) groups.

-

~2940-2930 cm⁻¹: Asymmetric stretching of the methylene (CH₂) groups.

-

~2875-2865 cm⁻¹: Symmetric stretching of the methyl (CH₃) groups.

Fingerprint Region (1500-400 cm⁻¹)

The fingerprint region provides a wealth of structural information and is unique to the molecule.

-

~1480-1440 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

~1390-1365 cm⁻¹: C-H bending (umbrella) vibrations of the methyl groups.

-

~1250 cm⁻¹ (Strong): This prominent band is characteristic of the P=O (phosphoryl) stretching vibration . Its high intensity is due to the large change in dipole moment during this vibration. The position of this band is sensitive to the electronic environment of the phosphorus atom.

-

~1160-1090 cm⁻¹ (Strong, Broad): This region is dominated by the strong, often broad, absorption from the asymmetric C-O-C stretching vibrations of the ether linkages in the diethoxyethyl and diethyl phosphonate moieties.[6]

-

~1050-950 cm⁻¹ (Strong): A strong and sharp band in this region is assigned to the P-O-C (phosphinate) stretching vibrations .

The combination of these characteristic absorption bands provides a definitive identification of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2985-2870 | C-H Stretching | Alkyl (CH₂, CH₃) | Strong |

| ~1480-1440 | C-H Bending (Scissoring) | Methylene (CH₂) | Medium |

| ~1390-1365 | C-H Bending (Umbrella) | Methyl (CH₃) | Medium |

| ~1250 | P=O Stretching | Phosphoryl | Strong |

| ~1160-1090 | Asymmetric C-O-C Stretching | Ether | Strong |

| ~1050-950 | P-O-C Stretching | Phosphinate | Strong |

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. The characteristic absorption bands for the phosphoryl, phosphinate, ether, and alkyl groups provide a unique spectral fingerprint. By following the outlined experimental protocol and understanding the interpretation of the key spectral features, researchers and drug development professionals can confidently ascertain the identity and purity of this important synthetic intermediate, ensuring the integrity of their chemical processes.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Wikipedia. (2023, December 11). Attenuated total reflection. In Wikipedia.

- S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 15.2: Spectroscopy of Ethers.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. This compound | C10H23O5P | CID 82071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 3. agilent.com [agilent.com]

- 4. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 5. s4science.at [s4science.at]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Diethyl (2,2-diethoxyethyl)phosphonate

Introduction

Diethyl (2,2-diethoxyethyl)phosphonate (CAS No. 7598-61-0) is a versatile organophosphorus compound belonging to the phosphonate class of molecules. Characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to two ethoxy groups and a diethoxyethyl moiety, its structure provides a unique combination of reactivity and stability. It is most notably utilized as a Horner-Wadsworth-Emmons (HWE) reagent, a critical tool in synthetic organic chemistry for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated aldehydes.

This technical guide provides a detailed overview of the essential physical, chemical, and spectral properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent for its effective handling, characterization, and application in a laboratory setting. We will delve into its core properties, present standardized protocols for its analysis, and discuss critical safety considerations.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for any scientific application.

-

IUPAC Name: 2-diethoxyphosphoryl-1,1-diethoxyethane[1]

-

Common Synonyms: Diethyl phosphonoacetaldehyde diethyl acetal, NSC 407851

-

CAS Number: 7598-61-0

-

Chemical Structure: The molecule features a phosphonate core where the phosphorus is bonded to a methylene group, which in turn is adjacent to an acetal functional group. This acetal protects an aldehyde, which is revealed under acidic conditions, making this compound a synthetic equivalent of a formyl-methyl phosphonate anion.

Physical and Chemical Properties

The macroscopic and thermodynamic properties of a reagent are critical for experimental design, dictating appropriate reaction conditions, purification methods, and storage protocols. The key physical properties are summarized in Table 1.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.052 g/mL at 25 °C | [2] |

| Boiling Point | 146-149 °C at 14 mmHg | |

| Refractive Index (n²⁰/D) | 1.430 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | No specific data available, but expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | |

| Storage Temperature | 2-8°C |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of this compound. While raw spectral data is best obtained from the specific lot provided by a supplier, the expected characteristics are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is complex due to overlapping signals from the four ethoxy groups and the methylene bridge. Key expected signals include triplets and quartets characteristic of the ethyl groups (CH₃ at ~1.2-1.4 ppm, OCH₂ at ~3.5-4.2 ppm). The P-CH₂-CH moiety will show more complex splitting due to coupling with both adjacent protons and the phosphorus nucleus.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl and methylene carbons of the ethoxy groups, the acetal carbon (CH), and the methylene carbon adjacent to the phosphorus atom, which will exhibit coupling (J_C-P).[4]

-

³¹P NMR: As an organophosphorus compound, ³¹P NMR is a crucial and straightforward technique for characterization. A single peak is expected, with a chemical shift characteristic of phosphonates. This analysis provides direct confirmation of the phosphorus environment and is highly sensitive to impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. A neat sample can be analyzed between salt plates.[1]

-

P=O Stretch: A strong, characteristic absorption band is expected in the region of 1250-1260 cm⁻¹. This is a definitive peak for the phosphonate group.

-

P-O-C Stretch: Strong bands typically appear in the 1020-1050 cm⁻¹ region.

-

C-O Stretch: Strong bands corresponding to the acetal and ethoxy groups are expected around 1100-1160 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be visible in the 2850-3000 cm⁻¹ range.

Experimental Protocols for Quality Verification

To ensure the reliability of experimental results, the identity and purity of the starting material must be rigorously verified. The following protocols outline a self-validating workflow for the characterization of this compound.

Workflow for Identity and Purity Verification

The following diagram illustrates the logical flow for the quality control analysis of an incoming sample of the reagent.

Sources

A Senior Application Scientist's Guide to the Solubility of Diethyl (2,2-diethoxyethyl)phosphonate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (2,2-diethoxyethyl)phosphonate is a versatile synthetic intermediate, notably utilized in the Horner-Wadsworth-Emmons reaction for the creation of α,β-unsaturated aldehydes. Its efficacy in synthesis is fundamentally linked to its behavior in solution. A comprehensive understanding of its solubility across a spectrum of organic solvents is paramount for optimizing reaction conditions, enhancing yield, and streamlining purification processes. This guide provides an in-depth analysis of the molecular characteristics governing the solubility of this compound, offers predictive insights based on the principle of "like dissolves like," and presents a rigorous, self-validating experimental protocol for the quantitative determination of its solubility.

Physicochemical Characterization of this compound

A foundational understanding of a compound's physical and chemical properties is essential to predicting its solubility. This compound (CAS: 7598-61-0) is a liquid at room temperature with the key properties summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃O₅P | |

| Molecular Weight | 254.26 g/mol | |

| Appearance | Liquid | |

| Density | ~1.052 g/mL at 25 °C | |

| Boiling Point | 146-149 °C at 14 mmHg | |

| Refractive Index | n20/D 1.430 |

The structure of this compound is central to its solubility profile. It contains a highly polar phosphonate group (P=O) and multiple ether (C-O-C) linkages, which can act as hydrogen bond acceptors. Juxtaposed with these polar features are ten nonpolar hydrocarbon carbons distributed across four ethyl groups. This amphipathic nature is the primary determinant of its solubility behavior.

An In-depth Technical Guide to the Stability and Storage of Diethyl (2,2-diethoxyethyl)phosphonate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways of Diethyl (2,2-diethoxyethyl)phosphonate (CAS No. 7598-61-0). As a versatile intermediate in organic synthesis, particularly for the preparation of functionalized phosphonates and in Horner-Wadsworth-Emmons reactions, a thorough understanding of its stability profile is critical for ensuring its effective use, accurate experimental outcomes, and long-term viability in research and development settings. This document synthesizes information from safety data sheets, general principles of organophosphorus and acetal chemistry, and established analytical methodologies to provide a field-proven guide for researchers.

Introduction and Molecular Profile

This compound, also known as Diethyl phosphonoacetaldehyde diethyl acetal, is an organophosphorus compound featuring two key functional groups: a diethyl phosphonate ester and a diethyl acetal.[1] Its structure plays a dual role in its utility and its stability, offering a masked aldehyde functionality that can be revealed under specific conditions, and a phosphonate moiety for further chemical transformations.

The molecular integrity of this reagent is paramount for its successful application. Degradation, primarily through hydrolysis, can lead to the formation of impurities that may interfere with subsequent reactions or introduce difficult-to-remove byproducts. This guide will dissect the intrinsic chemical liabilities of the molecule and provide actionable protocols for its proper handling, storage, and stability assessment.

Caption: Molecular structure of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its two primary functional groups: the phosphonate ester and the acetal.

Hydrolytic Stability

Hydrolysis is the most probable degradation pathway for this compound, particularly given its hygroscopic nature.[2] The presence of water, especially under acidic or, to a lesser extent, basic conditions, can initiate the cleavage of both the P-O-C bonds of the phosphonate and the C-O bonds of the acetal.

The diethyl acetal group is susceptible to acid-catalyzed hydrolysis.[3] This reaction is reversible and proceeds through protonation of one of the acetal oxygens, creating a good leaving group (ethanol). The subsequent carbocation is stabilized by the adjacent oxygen, forming an oxonium ion, which is then attacked by water. This process repeats to release a second molecule of ethanol and unmask the aldehyde, yielding Diethyl (2-oxoethyl)phosphonate, also known as diethyl phosphonoacetaldehyde.

Caption: Acid-catalyzed hydrolysis pathway of the acetal group.

The resulting aldehyde-phosphonate is itself a reactive species. Aldehydes are prone to oxidation and polymerization, which could lead to a complex mixture of impurities over time. The stability of formylphosphonates (of which diethyl phosphonoacetaldehyde is a derivative) is known to be limited, with some being prone to spontaneous degradation.[4]

Phosphonate esters are generally more resistant to hydrolysis than their phosphate ester counterparts.[2] However, cleavage of the P-O-C bond can occur under both acidic and basic conditions, typically requiring more forcing conditions such as elevated temperatures.[5][6]

-

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing in concentrated HCl), the phosphonate ester can be hydrolyzed in a stepwise manner to the corresponding phosphonic acid.[7] The hydrolysis of the second ester group is often the rate-determining step.[7]

-

Basic Hydrolysis: In the presence of a strong base (e.g., NaOH), the phosphonate ester can also be hydrolyzed via nucleophilic attack at the phosphorus center.

The complete hydrolysis of both the acetal and phosphonate ester functionalities would ultimately lead to (2,2-dihydroxyethyl)phosphonic acid, which would likely exist in equilibrium with 2-oxoethylphosphonic acid.

Caption: Plausible degradation pathways of this compound.

Thermal Stability

Organophosphorus esters can undergo thermal decomposition at elevated temperatures. The primary thermal degradation pathway for phosphonates involves the elimination of a phosphorus acid.[5][8] This process generally occurs at higher temperatures for phosphonates compared to phosphate esters.[5] Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO₂), and oxides of phosphorus.[2]

Photostability

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8°C).[2][4][10] | Reduces the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2][4] | Minimizes contact with atmospheric moisture, crucial due to its hygroscopic nature. Prevents potential oxidation. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2][4] | Prevents ingress of moisture and atmospheric contaminants. |

| Light Exposure | Protect from light.[4] | Minimizes potential photodegradation. |

| Moisture | Protect from moisture; the compound is hygroscopic.[2] | Water is a key reactant in the primary degradation pathway (hydrolysis). |

Handling Precautions:

-

Handle in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4]

-

Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[1]

-

Avoid inhalation, as it may cause respiratory irritation.[1]

-

When transferring, use dry glassware and syringes to minimize moisture contamination.

Incompatible Materials

While some sources state no known incompatibilities, it is best practice to avoid contact with the following classes of reagents based on the chemistry of phosphonates and acetals:[2]

-

Strong Acids: Catalyze the hydrolysis of both the acetal and phosphonate ester groups.

-

Strong Bases: Can promote the hydrolysis of the phosphonate ester.

-

Strong Oxidizing Agents: May react with the phosphonate moiety or the aldehyde generated upon hydrolysis.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound and identify its degradation products, a forced degradation study is recommended.[7][11] This involves subjecting the compound to a range of stress conditions more severe than those encountered during routine storage.

Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, acetonitrile, and methanol

-

Suitable analytical column (e.g., C18)

-

HPLC system with UV or RI detector

-

³¹P and ¹H NMR spectrometer

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature.

-

Neutral Hydrolysis: Mix the stock solution with HPLC grade water. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

-

NMR Analysis: For samples showing significant degradation, acquire ³¹P and ¹H NMR spectra to aid in the structural elucidation of major degradation products. The disappearance of the acetal proton signal and the appearance of an aldehyde proton signal in ¹H NMR, along with shifts in the ³¹P NMR spectrum, will be indicative of hydrolysis.[10]

-

-

Data Analysis:

-

Calculate the percentage of degradation at each time point.

-

Determine the degradation kinetics (e.g., pseudo-first-order rate constants) where applicable.[2]

-

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from moisture and light. Its primary degradation pathway is hydrolysis, which is significantly accelerated by acidic conditions that readily cleave the acetal protecting group. The phosphonate ester moiety is more robust but can also be hydrolyzed under more forcing acidic or basic conditions. For researchers and drug development professionals, adherence to proper storage and handling protocols is essential to maintain the purity and reactivity of this valuable synthetic intermediate. The provided experimental framework for a forced degradation study offers a robust method for generating quantitative stability data to support its use in critical applications.

References

- Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: Diethyl (2,2-diethoxyethyl)

- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(5), 5571-5602.

- Levchik, S. V., & Weil, E. D. (2004). A review of thermal decomposition and combustion of organophosphorus flame retardants. Polymers for Advanced Technologies, 15(12), 691-700.

- Thatcher, G. R. J. (Ed.). (1999). The Chemistry of Organophosphorus Compounds, Volume 5. John Wiley & Sons.

- PubChem. (n.d.). This compound.

- CymitQuimica. (2021, May 29).

- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.

- Wikipedia. (n.d.).

- Demadis, K. D., Sallis, J. D., & Raptis, R. G. (2001). Degradation of phosphonate-based scale inhibitor additives in the presence of oxidizing biocides: "collateral damages" in industrial water systems. Industrial & engineering chemistry research, 40(24), 5749-5752.

- The Organic Chemistry Tutor. (n.d.).

- Milen, M., & Keglevich, G. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(19), 6563.

- Sigma-Aldrich. (n.d.).

- Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. Biochemistry (Moscow), 67(2), 184-195.

- Ábrányi-Balogh, P., et al. (2020).

- BenchChem. (2025). A Comparative Guide to Purity Analysis of Diethyl (6-bromohexyl)

- BenchChem. (2025).

- Mester, B., et al. (2004).

- Grčić, I., et al. (2013). Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. Chemosphere, 91(11), 1539-1546.

Sources

- 1. researchgate.net [researchgate.net]

- 2. protein.bio.msu.ru [protein.bio.msu.ru]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of Phosphorylated Formaldehyde Derivatives. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C10H23O5P | CID 82071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (2,2-diethoxyethyl)phosphonate

Introduction: The Versatile Phosphonate Intermediate

Diethyl (2,2-diethoxyethyl)phosphonate (CAS No. 7598-61-0) is a valuable organophosphorus compound widely utilized in modern organic synthesis.[1][2] With its unique structure, featuring a phosphonate group and a protected aldehyde (acetal), it serves as a key building block and reagent in a variety of chemical transformations.[3] Its primary utility lies in its role as a precursor to Horner-Wadsworth-Emmons (HWE) reagents, which are instrumental in the stereoselective synthesis of alkenes, a common structural motif in natural products and pharmaceuticals.[1] Beyond this, it is employed in processes such as two-carbon homologation for extending carbon chains and in the generation of α-phosphovinyl radicals.[1][3] This guide provides a comprehensive exploration of the synthesis of this compound via the well-established Michaelis-Arbuzov reaction, details a complete characterization protocol, and summarizes its key applications for researchers in synthetic chemistry and drug development.

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction.[4] This powerful reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[5]

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of a haloacetal (e.g., bromoacetaldehyde diethyl acetal).[4][5] This Sɴ2 attack forms a quasi-phosphonium salt intermediate. In the subsequent and typically rate-determining step, the displaced halide anion attacks one of the ethyl groups on the phosphonium intermediate in a second Sɴ2 reaction.[4] This results in the dealkylation of the intermediate, yielding the stable pentavalent phosphonate product and a volatile ethyl halide byproduct. The reaction is generally driven to completion by heating, which facilitates the dealkylation step and helps remove the ethyl halide byproduct from the reaction mixture.[4][6]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the progress and successful completion of the reaction can be monitored and confirmed through standard analytical techniques.

Materials:

-

Triethyl phosphite

-

Bromoacetaldehyde diethyl acetal[7]

-

High-boiling point, inert solvent (e.g., o-xylene or toluene), optional

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Vacuum distillation setup

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Maintaining an inert atmosphere is crucial to prevent oxidation of the triethyl phosphite starting material.

-

Charging the Flask: Charge the flask with bromoacetaldehyde diethyl acetal (1.0 eq).

-

Addition of Phosphite: Add triethyl phosphite (1.0 to 1.2 eq) to the flask. The reaction is often performed neat, but an inert, high-boiling solvent can be used for better temperature control.[8]

-

Reaction Execution: Heat the reaction mixture under reflux with vigorous stirring. The temperature is typically maintained between 120-160 °C.[4] The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C) through the condenser. The reaction is generally complete within 4-10 hours.[6]

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the cessation of ethyl bromide formation), allow the mixture to cool to room temperature.

-

Remove any remaining volatile components, including excess triethyl phosphite, under reduced pressure.

-

The crude product is then purified by vacuum distillation. The target compound, this compound, has a boiling point of 146-149 °C at 14 mmHg.

-

Safety Considerations

-

Reagents: Triethyl phosphite is combustible and has a strong, unpleasant odor. Bromoacetaldehyde diethyl acetal is a lachrymator. Both should be handled in a well-ventilated fume hood.

-

Hazards of Product: The final product is classified as an irritant, causing skin (H315), serious eye (H319), and potential respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The key physical properties of the target compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 7598-61-0 | [2] |

| Molecular Formula | C₁₀H₂₃O₅P | [2][9] |

| Molecular Weight | 254.26 g/mol | [2] |

| Appearance | Colorless liquid | |

| Density | 1.052 g/mL at 25 °C | |

| Boiling Point | 146-149 °C / 14 mmHg | |

| Refractive Index (n20/D) | 1.430 |

Spectroscopic Data Analysis

The following table summarizes the expected spectral data used to validate the chemical structure of the product.

| Technique | Key Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (ppm) | ~4.7 : 1H, triplet, -CH (OEt)₂~4.1 : 4H, quintet, P-O-CH₂ -CH₃~3.6 : 4H, quartet, CH-O-CH₂ -CH₃~2.2 : 2H, doublet of triplets, P-CH₂ -CH~1.3 : 6H, triplet, P-O-CH₂-CH₃ ~1.2 : 6H, triplet, CH-O-CH₂-CH₃ |

| ¹³C NMR | Chemical Shifts (ppm) | ~101 : -C H(OEt)₂~62 : P-O-C H₂~60 : CH-O-C H₂~33 : P-C H₂ (doublet, ¹Jpc)~16 : P-O-CH₂-C H₃ (doublet, ³Jpoc)~15 : CH-O-CH₂-C H₃ |

| ³¹P NMR | Chemical Shift (ppm) | ~21-24 : Single peak |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2980 : C-H stretch (sp³)~1250 : P=O stretch (strong)~1160 : C-O-C stretch (acetal)~1025 : P-O-C stretch (strong) |

| Mass Spec. (EI) | m/z | 254 : [M]⁺ (Molecular Ion)209 : [M - OCH₂CH₃]⁺181 : [M - CH(OCH₂CH₃)₂]⁺ |

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. The methylene group adjacent to the phosphorus atom (P-CH₂) is expected to appear as a doublet due to coupling with the phosphorus nucleus, which is further split into a triplet by the neighboring methine proton, resulting in a doublet of triplets. The various ethoxy groups will show characteristic triplet and quartet signals.[2]

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The most notable signal is the carbon directly bonded to phosphorus (P-CH₂), which will appear as a doublet with a large one-bond coupling constant (¹Jpc ≈ 140-170 Hz).[10][11]

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly effective technique for analyzing organophosphorus compounds. A successful synthesis will be indicated by a single peak in the phosphonate region, typically between +21 and +24 ppm, confirming the formation of the P=O bond.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The most prominent absorption will be the strong P=O (phosphoryl) stretch around 1250 cm⁻¹. Other key peaks include the C-O-C stretches of the ether and acetal groups and the P-O-C stretch.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak [M]⁺ at m/z 254. Common fragmentation patterns involve the loss of ethoxy groups (-45 amu) or the entire diethoxyethyl moiety.[2]

Key Applications in Organic Synthesis

The utility of this compound stems from its ability to be easily converted into other reactive species.

-

Horner-Wadsworth-Emmons (HWE) Reagent: The primary application is its use in the HWE reaction.[1] Deprotonation with a strong base generates a stabilized phosphonate carbanion. This carbanion reacts with aldehydes or ketones to form, after elimination of a phosphate byproduct, an α,β-unsaturated acetal. Subsequent hydrolysis of the acetal unmasks the aldehyde, providing a versatile method for synthesizing α,β-unsaturated aldehydes.

-

Two-Carbon Homologation: This sequence of HWE reaction followed by hydrolysis effectively adds a two-carbon unit (-CH=CH-CHO) to a carbonyl compound, making it a valuable tool for carbon chain elongation.[1][3]

-

Friedel-Crafts Reactions: The compound can participate in Friedel-Crafts reactions, enabling the introduction of the phosphono-acetal functional group onto aromatic rings.[1][3]

Conclusion

This compound is a synthetically important intermediate whose preparation is reliably achieved through the Michaelis-Arbuzov reaction. This guide has outlined the mechanistic basis of its synthesis, provided a detailed and robust experimental protocol, and established a comprehensive framework for its structural characterization using modern spectroscopic techniques. The self-validating nature of the protocol, combined with clear characterization benchmarks, provides researchers with a trusted resource for producing and verifying this versatile chemical building block for applications ranging from natural product synthesis to the development of novel pharmaceuticals.

References

- The Power of Phosphonates: Exploring Diethyl 2,2-Diethoxyethylphosphonate in Synthesis. (n.d.). Ningbo Inno Pharmachem Co., Ltd.

- Diethyl 2,2-diethoxyethylphosphonate 95. (n.d.). Sigma-Aldrich.

- Diethyl 2,2-Diethoxyethylphosphonate: Synthesis, Applications, and Properties for Chemical Innovation. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.

- Diethyl Ethylphosphonate. (2023, March 24). Coating additives.

- This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- This compound | C10H23O5P | CID 82071. (n.d.). PubChem.

- diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses Procedure.

- DIETHYL 2,2-DIETHOXYETHYLPHOSPHONATE synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). gsrs.

- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). [Source not specified].

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (n.d.). PMC - NIH.

- Diethyl (2-oxoethyl)phosphonate | C6H13O4P | CID 342159. (n.d.). PubChem.

- US5473093A - Process for the synthesis of diethyl ethylphosphonate. (n.d.). Google Patents.

- Diethyl (2-amino-2-oxoethyl)phosphonate | 5464-68-6. (n.d.). Benchchem.

- Synthesis of diethyl vinylphosphonate. (n.d.). PrepChem.com.

- Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure.

- Arbuzov Reaction. (n.d.). Organic Chemistry Portal.

- Michaelis–Arbuzov reaction. (n.d.). Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H23O5P | CID 82071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 7. DIETHYL 2,2-DIETHOXYETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Phosphonates

Abstract